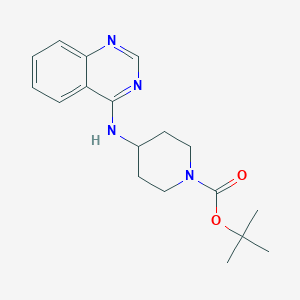

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

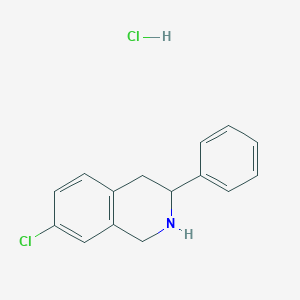

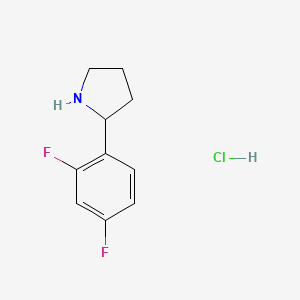

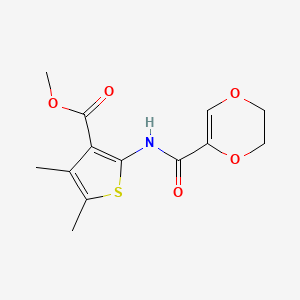

“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H24N4O2 . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its potential misuse in the illicit manufacture of fentanyl .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is defined by its molecular formula C18H24N4O2 . The exact structure is not provided in the available resources.Applications De Recherche Scientifique

Synthesis Techniques

Synthesis of Quinazoline Derivatives : A study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolinone using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a starting material. This process aimed to reduce reaction steps and costs, thereby increasing yield and suitability for industrial requirements (S. Xiao-kai, 2013).

Tert-butyl Piperazine Carboxylate in Antibacterial and Anthelmintic Activity : Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity, finding it to have moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Intermediate in Drug Synthesis

- Role as an Intermediate in Anticancer Drugs : A study described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study emphasized the need for ongoing development and optimization of antitumor inhibitors, highlighting the significance of this compound (Binliang Zhang et al., 2018).

Biological and Chemical Studies

Structural and Biological Analysis : Research has been conducted on the structure and biological properties of tert-butyl piperidine carboxylate derivatives. For instance, a study synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and analyzed its molecular structure (D. Richter et al., 2009).

Synthesis of Quinoxalin-2(1H)-ones : Another study reported a method for synthesizing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as a coupling reagent in a metal- and base-free condition. This synthesis is pertinent to the preparation of bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).

Potential Pharmaceutical Applications

Antiviral Applications : A study discovered and conducted a SAR study of piperidine-based derivatives as novel influenza virus inhibitors. The study highlighted one such compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, for its potent inhibitory activity against various influenza virus strains (Guoxin Wang et al., 2014).

Antitumor Properties : Another research synthesized various 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives and evaluated their antiproliferative activities on cancer cell lines, highlighting their potential as antitumor agents (Yong-Kang Wang et al., 2012).

Safety and Hazards

“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is a major contributing drug to the opioid crisis in North America . Therefore, the safety and hazards associated with this compound are likely related to its potential misuse in the illicit manufacture of fentanyl .

Orientations Futures

Mécanisme D'action

Target of action

The compound contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The specific targets of this compound would need to be determined experimentally.

Propriétés

IUPAC Name |

tert-butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHASAUGIHZUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)

![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)